molecular formula C19H25NO4 B3868704 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B3868704
M. Wt: 331.4 g/mol
InChI Key: GYVDXVQNZJJDOA-UHFFFAOYSA-N
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Description

This compound is a substituted phenethylamine derivative characterized by:

  • Ethanamine backbone: Attached to a 2-methoxyphenyl group at the β-position.
  • N-Benzyl substitution: A benzyl group with 2,4,5-trimethoxy substitutions on the aromatic ring.

Its structure distinguishes it from classical hallucinogenic phenethylamines (e.g., 2C series) and NBOMe derivatives, which typically feature a 2,5-dimethoxyphenyl group on the ethanamine moiety and a 2-methoxybenzyl group on the nitrogen .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-14(16)9-10-20-13-15-11-18(23-3)19(24-4)12-17(15)22-2/h5-8,11-12,20H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVDXVQNZJJDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 2,4,5-trimethoxybenzylamine.

    Formation of Intermediate: A common route involves the formation of an imine intermediate through the condensation of 2-methoxybenzaldehyde with 2,4,5-trimethoxybenzylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with 25X-NBOMe Derivatives

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares the core structure of N-(2-methoxybenzyl)-2-(2,5-dimethoxyphenyl)ethanamine but differs in the substituent at the 4-position of the phenethylamine ring (e.g., iodine, bromo, chloro) . Key distinctions:

Feature Target Compound 25X-NBOMe Derivatives
Phenethylamine Ring 2-Methoxyphenyl (no 4- or 5-substituent) 2,5-Dimethoxyphenyl with 4-substituent (X = I, Br, Cl)
N-Benzyl Group 2,4,5-Trimethoxybenzyl 2-Methoxybenzyl
5-HT2A Receptor Affinity Likely reduced due to absence of 4-substituent High affinity (Ki < 1 nM for 25I-NBOMe)
Toxicity Unknown; may vary due to metabolic differences High toxicity (seizures, fatalities reported)

Mechanistic Implications :

  • The absence of a 4-substituent on the phenethylamine ring may reduce 5-HT2A agonism, as seen in 2C-H (unsubstituted 2,5-dimethoxyphenethylamine), which has lower potency than halogenated analogs .

Comparison with 30C-NBOMe

30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) shares the trimethoxybenzyl group but differs in substitution patterns:

Feature Target Compound 30C-NBOMe
Phenethylamine Ring 2-Methoxyphenyl 4-Chloro-2,5-dimethoxyphenyl
N-Benzyl Group 2,4,5-Trimethoxybenzyl 3,4,5-Trimethoxybenzyl
Electrophilicity Lower (due to fewer electron-withdrawing groups) Higher (chloro substituent enhances electrophilicity)

Functional Implications :

  • The 3,4,5-trimethoxybenzyl group in 30C-NBOMe may enhance π-π stacking interactions with the 5-HT2A receptor compared to the 2,4,5-isomer in the target compound .
  • The chloro substituent in 30C-NBOMe likely increases receptor affinity and potency compared to the unsubstituted 2-methoxyphenyl group in the target .

Comparison with 2C Series (e.g., 2C-B, 2C-I)

The 2C series lacks the N-benzyl substitution, resulting in lower receptor affinity:

Feature Target Compound 2C-B (2,5-Dimethoxy-4-bromophenethylamine)
N-Substitution 2,4,5-Trimethoxybenzyl None (primary amine)
5-HT2A Affinity Likely higher than 2C series Moderate (Ki ~10–20 nM)
Metabolic Stability Increased due to N-benzylation Lower (rapid deamination)

Key Insight :
N-Benzylation in the target compound likely enhances metabolic stability and brain penetration compared to the 2C series, similar to NBOMe derivatives .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : Estimated ~375–385 g/mol, similar to 30C-NBOMe (MW 391.8) but higher than 25I-NBOMe (MW 413.7) .
  • Metabolism: Trimethoxy groups may lead to slower O-demethylation compared to mono-methoxy analogs, prolonging half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2-(2-methoxyphenyl)ethylamine and 2,4,5-trimethoxybenzaldehyde using sodium cyanoborohydride in methanol under inert atmosphere . Purification is typically achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of reaction pH (6.5–7.0) and temperature (25–30°C). Structural analogs with similar benzylamine scaffolds have been synthesized using analogous protocols, with modifications in solvent polarity for improved selectivity .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (400 MHz, CDCl3_3: δ 6.7–7.3 ppm for aromatic protons, δ 3.7–4.2 ppm for methoxy and benzyl CH2_2), 13C^{13}C-NMR, and LC-MS (ESI+ mode, [M+H]+^+ at m/z 376.2). Purity ≥95% can be confirmed via HPLC (C18 column, 70:30 acetonitrile/water with 0.1% TFA, retention time ~12.3 min) . Differential Scanning Calorimetry (DSC) can assess crystallinity, critical for reproducibility in biological assays .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the neuropharmacological mechanism of action of this compound?

  • Methodological Answer : Employ in vitro radioligand binding assays (e.g., 5-HT2A_{2A}, σ-1 receptors) using transfected HEK293 cells. Competitive binding studies (Ki_i determination) require 3H^3H-ketanserin for 5-HT2A_{2A} and 3H^3H-(+)-pentazocine for σ-1 . Functional activity (e.g., β-arrestin recruitment) can be quantified via luciferase-based assays. For in vivo correlation, microdialysis in rodent models can measure dopamine/serotonin release in the prefrontal cortex .

Q. How can researchers resolve contradictions in reported solubility and bioavailability data among structural analogs?

  • Methodological Answer : Perform comparative solubility studies using shake-flask method (aqueous buffer at pH 7.4 and simulated gastric fluid). For analogs with divergent methoxy substitution (e.g., 2,4,5- vs. 3,4,5-trimethoxy), logP values (measured via octanol/water partitioning) correlate with bioavailability discrepancies. Molecular dynamics simulations (AMBER force field) can model hydration shells to explain solubility trends .

Q. What in silico tools are suitable for predicting metabolic pathways and potential toxicity?

  • Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., O-demethylation via CYP2D6). Toxicity risks (e.g., hERG inhibition) require patch-clamp electrophysiology in transfected CHO cells. For ecotoxicological profiling, follow OECD Test Guideline 211 (Daphnia magna acute toxicity) and QSAR models from the EPA CompTox Dashboard .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to assess receptor selectivity?

  • Methodological Answer : Use a 10-point concentration range (1 nM–100 µM) in triplicate. Data normalization to reference agonists/antagonists (e.g., LSD for 5-HT2A_{2A}) ensures comparability. Nonlinear regression (GraphPad Prism) calculates EC50_{50}/IC50_{50}. Address batch variability by including internal controls (e.g., sertraline for SERT inhibition) .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) analyzed via UPLC-QTOF-MS (ESI+ mode). Identify degradation products (e.g., oxidative deamination) using molecular ion tracking and MS/MS fragmentation. For photostability, expose samples to ICH Q1B guidelines (1.2 million lux-hours) .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coat, and safety goggles. Perform reactions in a fume hood due to potential amine vapors. Spill management requires neutralization with 10% citric acid followed by absorption (vermiculite). Emergency procedures include eye irrigation (15 min with saline) and medical consultation for inhalation exposure .

Data Contradiction Analysis

Q. How can conflicting reports about this compound’s solubility in polar solvents be reconciled?

  • Methodological Answer : Contradictions arise from polymorphic forms (amorphous vs. crystalline). Use XRPD to characterize solid-state forms. Solubility comparisons must specify temperature (e.g., 25°C vs. 37°C) and solvent composition (e.g., PBS with 0.5% Tween-80). Studies on analogs show that 2,4,5-trimethoxy substitution reduces aqueous solubility by 30% compared to 3,4,5-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
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2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

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